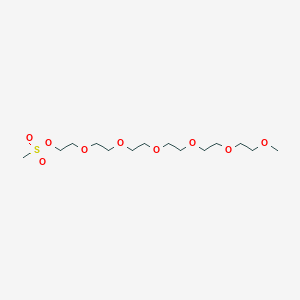
2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate, also known as m-PEG7-Ms, is a PEG linker containing a mesyl group . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves HEXAETHYLENE GLYCOL MONOMETHYL ETHER and Methanesulfonyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C14H30O9S . Its molecular weight is 374.4476 .Chemical Reactions Analysis
The mesyl group in this compound is a good leaving group for nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Sulfur-Containing Organosilicon Compounds
Sulfur-containing organosilicon compounds, with general formulas like R4−nSi(SxR1)n, where R and R1 represent various organic groups and n = 1–3, x = 1–10, have shown significant utility across various domains. These compounds have been effectively used in rubber compositions for developing non-flammable, wear-proof tires, highlighting their potential in enhancing material properties. Furthermore, they have been explored as ion-exchanging and complexing sorbents for heavy and noble metals, indicating their importance in environmental and analytical chemistry (Vlasova, Sorokin, & Oborina, 2017).
Methanesulfonate in Environmental and Biological Systems
Methanesulfonate and its derivatives have been studied extensively for their roles in environmental and biological systems. For instance, ethyl methanesulfonate (EMS) is a known mutagenic agent that affects a wide range of genetic test systems, from viruses to mammals, by alkylating DNA and proteins. This property makes EMS a compound of interest in genetic and carcinogenic research (Sega, 1984).
Antioxidant Capacity and Environmental Remediation
The application of sulfur compounds in measuring antioxidant capacity and in environmental remediation processes also highlights the scientific utility of methanesulfonate derivatives. The ABTS/PP decolorization assay, for instance, involves reactions that can elucidate the antioxidant capacities of various substances, showcasing the chemical reactivity of sulfur-containing compounds in analytical biochemistry (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Methane Production and Oxidation
The role of methane in plant physiology and its production and oxidation in soils have been subjects of investigation, providing insights into the environmental cycling of carbon and the ecological impacts of methane emissions. These studies contribute to our understanding of methane as a greenhouse gas and its biological roles in various ecosystems (Li, Wei, & Shen, 2019; Mer & Roger, 2001).
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O9S/c1-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-24(2,15)16/h3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJIJLNUYSFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

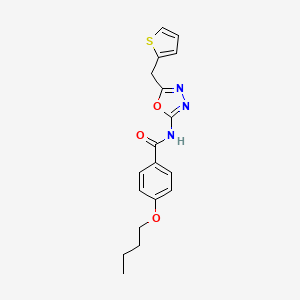
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
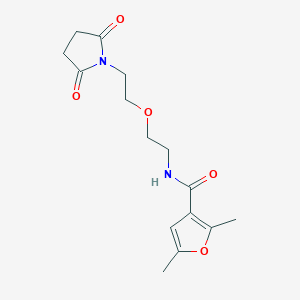
![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)

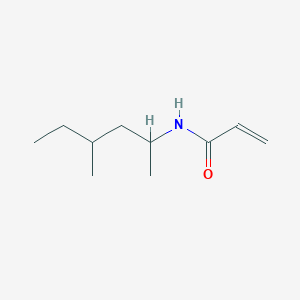
![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)
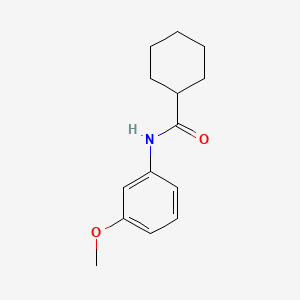
![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)
